5-bromo-4-fluoroisobenzofuran-1(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 5-bromo-4-fluoroisobenzofuran-1(3H)-one involves strategic chemical reactions. For instance, 3-(bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids through regioselective 5-exo-dig bromocyclization. This process is characterized by a broad substrate scope and the ability to further elaborate the products via palladium-catalyzed cross-coupling reactions or conversion to other heterocycles through simple operations, indicating a radical process transformation (Yan‐Long Zheng et al., 2019).
Scientific Research Applications
Synthesis and Chemical Transformations
A notable application of 5-bromo-4-fluoroisobenzofuran-1(3H)-one is in synthetic chemistry, where it serves as a precursor for the synthesis of various heterocyclic compounds. The compound can undergo regioselective bromocyclization from 2-alkynylbenzoic acids, leading to 3-(bromomethylene)isobenzofuran-1(3H)-ones. These intermediates are versatile and can be further transformed into other heterocycles or utilized in palladium-catalyzed cross-coupling reactions, indicating a radical transformation process (Zheng et al., 2019).
Photodynamic Therapy Applications
Another research area involves exploring the photophysical and photochemical properties of compounds related to 5-bromo-4-fluoroisobenzofuran-1(3H)-one for medical applications. For instance, derivatives have been synthesized for use as photosensitizers in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making them potential candidates for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Fluorosulfonylation and Isoxazole Synthesis
The compound's structural framework also supports the development of new reagents and methodologies in organic synthesis. For example, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), a novel fluorosulfonylation reagent, has been used for the regioselective synthesis of 5-sulfonylfluoro isoxazoles. This showcases the compound's role in enriching the toolbox for sulfur(vi) fluoride exchange (SuFEx) chemistry, providing a direct route to functionalized isoxazoles possessing sulfonyl fluoride moieties (Leng & Qin, 2018).
Domino Catalysis
Furthermore, 5-bromo-4-fluoroisobenzofuran-1(3H)-one derivatives have been used in domino [Pd]-catalysis processes for the efficient synthesis of isobenzofuran-1(3H)-ones. This methodology demonstrates broad substrate scope and has been applied in the synthesis of pharmaceutical compounds, such as the antiplatelet drug n-butyl phthalide and a cytotoxic agonist, showcasing the compound's utility in medicinal chemistry (Mahendar & Satyanarayana, 2016).
properties
IUPAC Name |
5-bromo-4-fluoro-3H-2-benzofuran-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO2/c9-6-2-1-4-5(7(6)10)3-12-8(4)11/h1-2H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNRDCQUJBIHCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2F)Br)C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-fluoroisobenzofuran-1(3H)-one | |
CAS RN |
1255208-31-1 | |
Record name | 5-bromo-4-fluoro-1,3-dihydro-2-benzofuran-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.